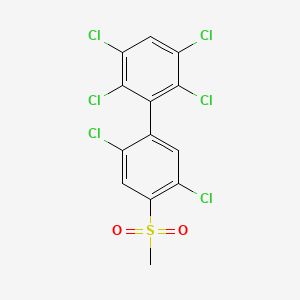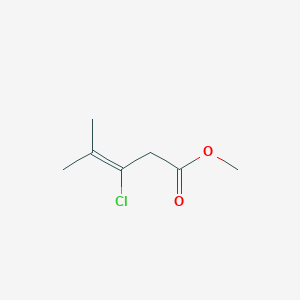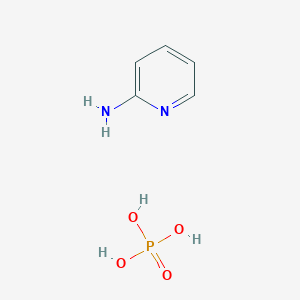![molecular formula C29H26O6 B14335792 Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol CAS No. 103166-28-5](/img/no-structure.png)
Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol is a compound that combines the properties of benzoic acid and fluorene-9-methanol Benzoic acid is a simple aromatic carboxylic acid, while fluorene-9-methanol is a derivative of fluorene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol can be achieved through a multi-step process. One common method involves the oxidation of fluorene-9-methanol to form the corresponding carboxylic acid, followed by esterification with benzoic acid. The oxidation step typically uses reagents such as potassium permanganate or chromium trioxide under acidic conditions . The esterification can be carried out using acid catalysts like sulfuric acid or by employing coupling agents such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Conversion of hydroxymethyl to carboxylic acid.
Reduction: Conversion of carboxylic acid to alcohol.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Aplicaciones Científicas De Investigación
Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to the fluorene moiety.
Medicine: Studied for its antimicrobial properties, leveraging the benzoic acid component.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol involves interactions with various molecular targets. The benzoic acid moiety can inhibit microbial growth by disrupting cell membrane integrity and metabolic pathways . The fluorene moiety can interact with nucleic acids and proteins, potentially affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
Fluorene-9-methanol: Shares the fluorene core but lacks the benzoic acid moiety.
Benzoic acid: A simple aromatic carboxylic acid without the fluorene structure.
9H-Fluorene-9,9-dimethanol: Contains two hydroxymethyl groups on the fluorene core.
Uniqueness
Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol is unique due to the combination of the antimicrobial properties of benzoic acid and the fluorescent properties of fluorene. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
| 103166-28-5 | |
Fórmula molecular |
C29H26O6 |
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol |
InChI |
InChI=1S/C15H14O2.2C7H6O2/c16-9-15(10-17)13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;2*8-7(9)6-4-2-1-3-5-6/h1-8,16-17H,9-10H2;2*1-5H,(H,8,9) |
Clave InChI |
KCURQKXYZBDXOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C2C(=C1)C3=CC=CC=C3C2(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)

![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)



